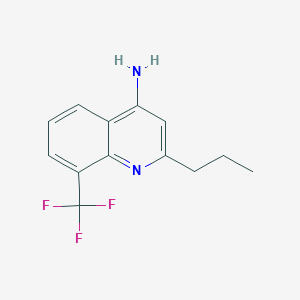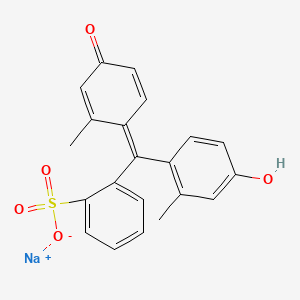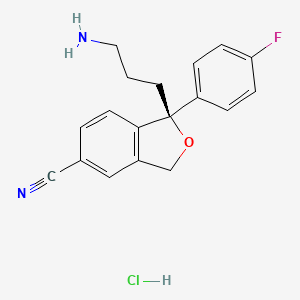![molecular formula C7H15NO2 B13723616 (R)-(2,2-Dimethyl-[1,3]dioxan-4-YL)-methylamine](/img/structure/B13723616.png)
(R)-(2,2-Dimethyl-[1,3]dioxan-4-YL)-methylamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-(2,2-Dimethyl-[1,3]dioxan-4-YL)-methylamine is a chiral amine compound featuring a dioxane ring structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-(2,2-Dimethyl-[1,3]dioxan-4-YL)-methylamine typically involves the reaction of ®-glycidol with 2,2-dimethyl-1,3-propanediol in the presence of an acid catalyst to form the dioxane ring. This intermediate is then reacted with methylamine under controlled conditions to yield the final product. The reaction conditions often require careful temperature control and the use of inert atmospheres to prevent side reactions.
Industrial Production Methods
Industrial production of ®-(2,2-Dimethyl-[1,3]dioxan-4-YL)-methylamine may involve continuous flow processes to enhance efficiency and yield. These methods often utilize automated systems to precisely control reaction parameters and ensure consistent product quality.
化学反応の分析
Types of Reactions
®-(2,2-Dimethyl-[1,3]dioxan-4-YL)-methylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the amine group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents in anhydrous solvents.
Substitution: Various nucleophiles such as halides, thiols, and amines in the presence of catalysts or under thermal conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while substitution reactions can produce a variety of substituted derivatives.
科学的研究の応用
®-(2,2-Dimethyl-[1,3]dioxan-4-YL)-methylamine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential as a chiral ligand in asymmetric synthesis and catalysis.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of ®-(2,2-Dimethyl-[1,3]dioxan-4-YL)-methylamine involves its interaction with molecular targets through its amine group and dioxane ring. These interactions can influence various biochemical pathways, depending on the specific application. For instance, in catalysis, the compound may act as a chiral ligand, facilitating enantioselective reactions.
類似化合物との比較
Similar Compounds
(S)-(2,2-Dimethyl-[1,3]dioxan-4-YL)-methylamine: The enantiomer of the compound with similar chemical properties but different biological activities.
(2,2-Dimethyl-[1,3]dioxan-4-YL)-ethylamine: A structurally similar compound with an ethyl group instead of a methyl group.
(2,2-Dimethyl-[1,3]dioxan-4-YL)-propylamine: Another analog with a propyl group.
Uniqueness
®-(2,2-Dimethyl-[1,3]dioxan-4-YL)-methylamine is unique due to its specific chiral configuration, which can impart distinct stereochemical properties and biological activities compared to its analogs. This uniqueness makes it valuable in applications requiring high enantioselectivity.
特性
分子式 |
C7H15NO2 |
|---|---|
分子量 |
145.20 g/mol |
IUPAC名 |
[(4R)-2,2-dimethyl-1,3-dioxan-4-yl]methanamine |
InChI |
InChI=1S/C7H15NO2/c1-7(2)9-4-3-6(5-8)10-7/h6H,3-5,8H2,1-2H3/t6-/m1/s1 |
InChIキー |
JVACWTVDJZDLLF-ZCFIWIBFSA-N |
異性体SMILES |
CC1(OCC[C@@H](O1)CN)C |
正規SMILES |
CC1(OCCC(O1)CN)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-1-[2-(3-trifluoromethylphenyl)-ethyl]-1H-pyrazole](/img/structure/B13723536.png)

![3-(E)-Benzylidene-3,4,5,6-hexahydro-7-(trifluoromethyl)pyrido-[4,3-c]-isoxazole hydrochloride](/img/structure/B13723550.png)
![N-Cyclobutyl-3-nitro-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzamide](/img/structure/B13723554.png)
![2-Amino-N-[1-benzyl-3-(3-tert-butylcarbamoyl-octahydro-isoquinolin-2-yl)-2-hydropropyl]-succinamide](/img/structure/B13723556.png)
![4-[3-(6-oxo-1H-purin-9-yl)propylamino]benzoic acid](/img/structure/B13723567.png)
![[6-Bromo-1-(2,2,2-trifluoro-ethyl)-1H-indol-4-yl]-methanol](/img/structure/B13723573.png)

![2-Cyclopropanesulfonyl-2,7-diaza-spiro[3.5]nonane](/img/structure/B13723584.png)

![(6-(Benzyloxy)-1-methyl-1H-benzo[d]imidazol-2-yl)methanol](/img/structure/B13723601.png)
![{[1-(2-Methoxyethyl)-1H-indol-5-yl]methyl}(propyl)amine](/img/structure/B13723607.png)


